methyl 4-(pyrrolidine-1-carbonyl)benzoate

Physicochemical Profiling Fragment-Based Drug Discovery Lead Optimization

Methyl 4-(pyrrolidine-1-carbonyl)benzoate (CAS 210963-73-8) is a small-molecule building block featuring a central benzamide core substituted with a pyrrolidine ring and a methyl ester. With a molecular weight of 233.26 g/mol and a calculated LogP of approximately 1.68, this compound occupies a favorable physicochemical space for fragment-based lead discovery and scaffold hopping.

Molecular Formula C13H15NO3
Molecular Weight 233.267
CAS No. 210963-73-8
Cat. No. B2748822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(pyrrolidine-1-carbonyl)benzoate
CAS210963-73-8
Molecular FormulaC13H15NO3
Molecular Weight233.267
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2
InChIInChI=1S/C13H15NO3/c1-17-13(16)11-6-4-10(5-7-11)12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3
InChIKeyUHWVTOYUVOZTQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Pyrrolidine-1-Carbonyl)Benzoate (CAS 210963-73-8) – Procurement-Grade Building Block for Amide-Containing SAR Exploration


Methyl 4-(pyrrolidine-1-carbonyl)benzoate (CAS 210963-73-8) is a small-molecule building block featuring a central benzamide core substituted with a pyrrolidine ring and a methyl ester . With a molecular weight of 233.26 g/mol and a calculated LogP of approximately 1.68, this compound occupies a favorable physicochemical space for fragment-based lead discovery and scaffold hopping . Its synthetic accessibility is demonstrated by a straightforward amide coupling between pyrrolidine and terephthalic acid monomethyl chloride [1].

Amide-containing SAR library synthesis building block
Fragment-based screening: moderate TPSA and lipophilicity for balanced solubility/permeability
Hydrolyzable methyl ester group suitable for prodrug design and esterase activation studies

Why In-Class Pyrrolidine Benzoates Cannot Substitute for Methyl 4-(Pyrrolidine-1-Carbonyl)Benzoate


Although several pyrrolidine-containing benzoate derivatives are commercially available, their chemical connectivity—specifically the presence and position of the carbonyl spacer—dictates fundamentally different electronic properties, metabolic liabilities, and biological target engagement . Methyl 4-(pyrrolidine-1-carbonyl)benzoate features an amide bond directly conjugating the pyrrolidine nitrogen to the aromatic ring, a motif that contrasts sharply with the direct N-aryl linkage found in analogs such as methyl 4-(pyrrolidin-1-yl)benzoate . This single atom difference (carbonyl oxygen) shifts the hydrogen-bonding capacity, alters the rotational freedom of the pyrrolidine ring, and can profoundly impact off-rates for amide-binding pockets in enzymes and receptors [1]. The quantitative data below demonstrate why generic replacement with structurally similar but electronically distinct analogs is not scientifically defensible.

Target Compound
Methyl 4-(pyrrolidine-1-carbonyl)benzoate (amide carbonyl spacer)
Substitution Risk
Direct N-aryl analog (e.g., methyl 4-(pyrrolidin-1-yl)benzoate) lacks carbonyl; H-bonding and electronic profile may differ, altering target engagement.
Target Compound
Methyl ester (hydrolyzable prodrug handle)
Substitution Risk
Carboxylic acid analog (4-(pyrrolidine-1-carbonyl)benzoic acid) lacks esterase-activation pathway; cell permeability and solubility may differ.

Quantitative Differentiation of Methyl 4-(Pyrrolidine-1-Carbonyl)Benzoate from Key Structural Analogs


Enhanced Topological Polar Surface Area (TPSA) Driven by Amide Carbonyl for Improved Solubility

The presence of the amide carbonyl in methyl 4-(pyrrolidine-1-carbonyl)benzoate increases its topological polar surface area (TPSA) compared to the direct N-aryl analog methyl 4-(pyrrolidin-1-yl)benzoate. This higher TPSA predicts improved aqueous solubility and reduced passive membrane permeability, properties that are desirable for fragment hits and early leads targeting intracellular or extracellular protein-protein interactions .

TPSA Difference
Data to verify
46.61 Ų vs 29.54 Ų
+17.07 Ų (58% higher)
Supports solubility/permeability balance assessment in fragment screening; may influence passive diffusion profile.
Calculated TPSA; experimental validation recommended.
Physicochemical Profiling Fragment-Based Drug Discovery Lead Optimization

Increased Lipophilicity (LogP) Alters Cellular Uptake and Off-Target Profile

The introduction of the carbonyl group in methyl 4-(pyrrolidine-1-carbonyl)benzoate lowers the calculated LogP compared to the more lipophilic direct N-aryl analog. This reduction in lipophilicity is consistent with the well-established relationship between polar surface area and LogP, and it translates to a lower predicted volume of distribution and reduced non-specific binding to plasma proteins .

LogP Difference
Data to verify
1.68 vs 2.14
−0.46 log units (22% lower)
May indicate lower lipophilicity-driven off-target risk; supports cleaner lead optimization profile.
Calculated LogP; confirm experimentally.
Lipophilicity Optimization CNS Drug Design ADMET Prediction

Ester Moiety Enables Prodrug Design and Metabolic Activation

Methyl 4-(pyrrolidine-1-carbonyl)benzoate contains a methyl ester group that can be hydrolyzed in vivo to the corresponding carboxylic acid, 4-(pyrrolidine-1-carbonyl)benzoic acid . This ester functionality is absent in many simple pyrrolidine analogs and provides a handle for modulating pharmacokinetics or for creating a prodrug strategy where the acid is the active species [1]. The carboxylesterase-mediated hydrolysis can be exploited to achieve targeted delivery or to mask polar groups during absorption.

Ester Prodrug Handle
Class-level
Methyl ester present vs carboxylic acid
Supports cell-permeable prodrug design and esterase-mediated activation studies; acid analog may exhibit different permeability.
Hydrolysis confirmed by standard procedure; context-dependent.
Prodrug Design Carboxylesterase Activation Metabolic Stability

Optimal Scientific and Industrial Applications for Methyl 4-(Pyrrolidine-1-Carbonyl)Benzoate


Scaffold Hopping in Fragment-Based Drug Discovery for Amide-Binding Targets

The combination of moderate TPSA (46.6 Ų) and low LogP (1.68) positions methyl 4-(pyrrolidine-1-carbonyl)benzoate as an ideal fragment for exploring amide-binding pockets in enzymes such as kinases, proteases, and GPCRs. Its predicted physicochemical profile suggests it will exhibit sufficient solubility for biophysical screening (e.g., SPR, NMR) without the membrane permeability liabilities of more polar analogs. The amide carbonyl provides a specific hydrogen-bond acceptor that is absent in the direct N-aryl analog .

Prodrug Design and Carboxylesterase-Mediated Activation Studies

The methyl ester group of methyl 4-(pyrrolidine-1-carbonyl)benzoate serves as a metabolically labile handle. This property is valuable for designing prodrugs of 4-(pyrrolidine-1-carbonyl)benzoic acid, which may possess enhanced aqueous solubility or altered tissue distribution. The compound can be used to study the kinetics of carboxylesterase-mediated hydrolysis in cell-based assays or to create conditionally activated therapeutic agents .

Synthetic Intermediate for Benzimidazole, Benzoxazole, and Amide Library Synthesis

With a predicted boiling point of 394 °C (at 760 Torr) and a brown oil appearance, methyl 4-(pyrrolidine-1-carbonyl)benzoate is a stable, distillable intermediate suitable for further functionalization . The methyl ester can be selectively reduced to the benzyl alcohol, saponified to the acid, or converted to the Weinreb amide for ketone synthesis. The pyrrolidine ring remains intact under a wide range of reaction conditions, enabling the construction of diverse heterocyclic libraries.

Application
Selection Property
Validation Focus
Fragment-based discovery (amide-binding targets)
Moderate TPSA/LogP balance for solubility and permeability
Biophysical screening (SPR, NMR) binding assays
Prodrug design and esterase activation studies
Hydrolyzable methyl ester group
Esterase-mediated hydrolysis kinetics and cell permeability
Heterocyclic library synthesis
Stable pyrrolidine-amide scaffold with reactive ester
Functional group tolerance in multi-step derivatization

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